molecular formula C11H15NO3 B15242872 Benzyl hydroxy(isopropyl)carbamate

Benzyl hydroxy(isopropyl)carbamate

Cat. No.: B15242872
M. Wt: 209.24 g/mol
InChI Key: MUFJZECCPUBLQN-UHFFFAOYSA-N
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Description

Benzyl hydroxy(isopropyl)carbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl hydroxy(isopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with isopropylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This one-pot reaction is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl hydroxy(isopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl hydroxy(isopropyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl hydroxy(isopropyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during various chemical reactions. The compound can be selectively deprotected under specific conditions, such as acidic or basic environments, to release the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl hydroxy(isopropyl)carbamate is unique due to its specific structural features, which provide distinct reactivity and stability profiles. Its ability to undergo selective deprotection makes it particularly valuable in complex synthetic sequences where multiple protecting groups are used.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl N-hydroxy-N-propan-2-ylcarbamate

InChI

InChI=1S/C11H15NO3/c1-9(2)12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3

InChI Key

MUFJZECCPUBLQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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